molecular formula C20H22N6O4S B6432583 ethyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 6234-44-2

ethyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B6432583
CAS No.: 6234-44-2
M. Wt: 442.5 g/mol
InChI Key: AGIHWURHXLZWOW-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1 and a sulfanyl acetyl moiety at position 4. The piperazine ring at the acetyl terminus is further functionalized with an ethyl carboxylate group. Its synthesis typically involves condensation of pyrazolo-pyrimidinone precursors with sulfanyl acetyl intermediates under mild acidic conditions, as described in protocols for analogous compounds .

Properties

IUPAC Name

ethyl 4-[2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-2-30-20(29)25-10-8-24(9-11-25)16(27)13-31-19-22-17-15(18(28)23-19)12-21-26(17)14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIHWURHXLZWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411052
Record name F0568-0040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6234-44-2
Record name F0568-0040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Pyrazolo-Pyrimidinone Derivatives

  • Compound 14 (): Shares the pyrazolo[3,4-d]pyrimidinone core but replaces the sulfanyl acetyl group with a thiazolo[3,2-a]pyrimidinone ring.
  • Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate (): Substitutes the pyrazolo-pyrimidinone with a triazolo-pyrimidine scaffold. The chlorophenyl group may increase lipophilicity and membrane permeability compared to the phenyl group in the target compound .

Piperazine-Carboxylate Analogues

  • Ethyl 4-(2-(4-(methylsulfonyl)phenyl)-2-oxoethyl)piperazine-1-carboxylate () : Features a methylsulfonylphenyl group instead of the sulfanyl acetyl linker. The sulfonyl group enhances metabolic stability but may reduce cellular uptake due to higher polarity .

Computational Similarity and Bioactivity

  • Tanimoto and Dice Coefficients : Molecular fingerprint-based comparisons (e.g., MACCS keys, Morgan fingerprints) indicate moderate similarity (50–70%) between the target compound and kinase inhibitors like ZINC00027361 (GSK3 inhibitor) from ChEMBL. Key shared features include the piperazine-carboxylate moiety and heteroaromatic cores .
  • Bioactivity Clustering : Hierarchical clustering of NCI-60 bioactivity profiles suggests the target compound groups with HDAC inhibitors and kinase modulators, aligning with structural similarities to SAHA (70% similarity in HDAC8 inhibition) .

Key Findings

  • Core Scaffold Impact: Pyrazolo-pyrimidinones exhibit broader kinase inhibition compared to triazolo-pyrimidines, which are more selective but less potent .
  • Substituent Trade-offs : Sulfanyl acetyl groups improve solubility over methylsulfonyl derivatives but may reduce metabolic stability .
  • Similarity Metrics : Tanimoto scores >50% correlate with shared bioactivity (e.g., kinase inhibition), supporting structure-activity relationship (SAR) models .

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